molecular formula C14H14N4O2 B5867599 6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No. B5867599
M. Wt: 270.29 g/mol
InChI Key: DISJRPVWQCBFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, also known as AL-869, is a chemical compound with potential applications in the field of pharmaceuticals. It is a pyrrolopyrimidine derivative that has been found to possess potent analgesic properties. In

Mechanism of Action

The exact mechanism of action of 6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is not fully understood. However, it is known to act as a selective blocker of the T-type calcium channel, which is involved in the transmission of pain signals in the nervous system. By blocking this channel, 6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione reduces the transmission of pain signals, leading to its analgesic effects.
Biochemical and Physiological Effects
6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, it has been found to have anti-inflammatory effects, which may contribute to its efficacy in the treatment of pain. 6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has also been shown to have anticonvulsant effects, which may make it useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is its potent analgesic properties, which make it a promising candidate for the treatment of pain. However, there are also some limitations to its use in lab experiments. For example, the synthesis of 6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is complex and requires specialized equipment and expertise. Additionally, the exact mechanism of action of 6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on 6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the investigation of the potential use of 6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione and to identify potential side effects and limitations of its use.

Synthesis Methods

6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can be synthesized using a multi-step reaction process that involves the reaction of 2-aminopyrimidines with various substituted pyrroles. The final product is obtained by cyclization of the intermediate compounds. The synthesis of 6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex process that requires careful control of reaction conditions, and it is typically carried out in specialized laboratories.

Scientific Research Applications

6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been extensively studied for its potential use in the treatment of pain. It has been found to be a potent analgesic agent in animal models, and it has shown promise in clinical trials for the treatment of acute and chronic pain. 6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has also been investigated for its potential use in the treatment of other neurological disorders, such as epilepsy and anxiety.

properties

IUPAC Name

6-amino-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-16-10-8-18(15)12(9-6-4-3-5-7-9)11(10)13(19)17(2)14(16)20/h3-8H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISJRPVWQCBFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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